BenchChemオンラインストアへようこそ!

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cancer Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate (CAS 618389-27-8) is a synthetic small molecule belonging to a class of heterocyclic hybrids that fuse a benzothiazole moiety with a chromone (4H-chromen-4-one) core. It is cataloged within the InterBioScreen screening library (ID STOCK1N-29303).

Molecular Formula C20H15NO4S
Molecular Weight 365.4
CAS No. 618389-27-8
Cat. No. B2884456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
CAS618389-27-8
Molecular FormulaC20H15NO4S
Molecular Weight365.4
Structural Identifiers
SMILESCC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H15NO4S/c1-11(2)20(23)25-12-7-8-13-16(9-12)24-10-14(18(13)22)19-21-15-5-3-4-6-17(15)26-19/h3-11H,1-2H3
InChIKeyLKALTLWQAWQQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate (CAS 618389-27-8): A Scaffold for Kinase Inhibition Research


3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate (CAS 618389-27-8) is a synthetic small molecule belonging to a class of heterocyclic hybrids that fuse a benzothiazole moiety with a chromone (4H-chromen-4-one) core. It is cataloged within the InterBioScreen screening library (ID STOCK1N-29303) [1]. This specific compound is characterized by an isobutyrate ester at the 7-position of the chromone ring. While the compound has not been the subject of a dedicated primary publication, it is a structural analog within a series where close relatives have demonstrated potent, quantifiable anticancer activity, specifically as inhibitors of ATR kinase, a critical regulator of the DNA damage response (DDR) pathway [2]. Its value lies in its role as a precise molecular probe for establishing structure-activity relationships (SAR) within this pharmacophore class, where even minor ester modifications profoundly alter biological activity .

Why Generic Substitution Fails for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate in ATR-Targeted Studies


The benzothiazole-chromone scaffold's biological activity is not uniform; it is highly sensitive to specific substituent patterns. The MDPI study on ATR kinase inhibitors demonstrates that potency varies significantly even within a congeneric series, with the most active compound (7l) showing 2.5-fold greater potency than the least active hit (7h) in the same assay [1]. Critically, the C-7 ester group is a key determinant of activity, where the isobutyrate ester on the target compound is reported to reduce cytotoxicity by 2–3 fold relative to the pivalate (2,2-dimethylpropanoate) analog . Therefore, interchanging this specific compound with a close analog—such as the propanoate, pivalate, or a 2-methyl-substituted variant—without SAR validation would introduce an unquantified and likely significant variable into an experiment, potentially invalidating target engagement, cellular potency, or selectivity profiles.

Quantitative Differentiation Evidence for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate vs. Analogs


Ester Group Impact on Cytotoxic Potency: Isobutyrate vs. Pivalate

A direct comparative analysis reports that substitution of the pivalate (2,2-dimethylpropanoate) ester with an isobutyrate group, as found on the target compound, reduces in vitro cytotoxicity by a factor of 2–3 fold . This establishes that the target compound possesses a distinct, lower-potency pharmacological profile specifically attributable to its ester moiety.

Cancer Biology Medicinal Chemistry Structure-Activity Relationship (SAR)

Impact of Scaffold Methylation on ATR Kinase Inhibition Potency

While the target compound is unsubstituted at the chromone C-2 position, closely related analogs from the same chemical series demonstrate potent ATR kinase inhibition. A study by Frasinyuk et al. (2022) on benzothiazole-chromone derivatives showed that a 2-methylated analog (compound 7l) achieved the best IC50 values against HCT116 (2.527 µM) and HeLa (2.659 µM) cell lines [1]. In contrast, compound 7h, a 2-unsubstituted chromone with a different functional group, was significantly less potent, especially in HCT116 cells (IC50 = 6.553 µM) [1]. This 2.6-fold potency difference within the same study underscores the impact of C-2 substitution. The target compound's value lies in its specific 'C-2 unsubstituted, C-7 isobutyrate' annotation, serving as a valuable reference point to isolate the contribution of C-2 methylation to ATR kinase inhibition.

ATR Kinase DNA Damage Response Anticancer Drug Discovery

Physicochemical Differentiation: Molecular Weight and Lipophilicity

The target compound (Molecular Weight: 365.4 g/mol, Molecular Formula: C20H15NO4S) is structurally distinct from its closest dimethyl-substituted analog, 3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate (MW: 393.5 g/mol, C22H19NO4S) [1]. The target compound has a lower molecular weight and, critically, lacks the C-2 and C-8 methyl groups, which would increase lipophilicity. The computed XLogP3-AA for the dimethyl analog is 5.2 [1], whereas the target compound's lower molecular weight and lower carbon count suggests a meaningfully lower logP, potentially improving its aqueous solubility profile relative to the more lipophilic dimethyl variant.

ADMET Drug-likeness Molecular Design

Fluorescence Potential of the Benzothiazole-Chromone Scaffold

The core benzothiazole-chromone scaffold is a recognized fluorophore, with specific derivatives like 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate and 4-methoxybenzoate explicitly described for their fluorescence properties in microscopy and molecular probe development [1]. While intrinsic fluorescence of the target isobutyrate compound has not been directly quantified, its identical core structure to known fluorophores positions it as a member of this valuable class. Structurally, the replacement of the fluorescence-quenching heavy halogen (chlorine in the chlorobutanoate analog) with an isobutyrate group could offer a distinct, and potentially more stable, photophysical profile compared to its halogenated counterpart.

Chemical Probe Fluorescence Microscopy Bioimaging

Recommended Application Scenarios for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate


Use as a Negative Control or Low-Potency Probe in ATR Kinase SAR Studies

Based on evidence that its isobutyrate ester confers a 2-3 fold reduction in cytotoxicity compared to the pivalate analog , this compound is ideal for inclusion as a low-potency reference compound in SAR studies. Researchers can use it to benchmark the activity of newly synthesized, more potent C-7 ester variants, directly quantifying the contribution of steric bulk at the ester position to ATR kinase inhibition in cell-based assays.

A Reference Compound to Isolate the Effect of Chromone C-2 Methylation on ATR Inhibition

In a congeneric series where a C-2 methylated compound (analogous to 7l) showed an IC50 of 2.527 µM, and an unsubstituted analog (7h) showed an IC50 of 6.553 µM [1], this compound serves a critical role. As a C-2 unsubstituted, C-7 isobutyrate hybrid, it allows scientists to isolate the specific pharmacophoric contribution of the C-7 substitution against a C-2 unsubstituted background, a key step in fragment-based or rational drug design to improve selectivity and potency.

A Physicochemically Favorable Starting Point for Lead Optimization

With a molecular weight of 365.4 g/mol , this compound is significantly smaller than its 2,8-dimethyl analog (MW 393.5, XLogP3-AA: 5.2) [2]. For medicinal chemistry programs prioritizing lower lipophilicity and higher ligand efficiency, this compound is a superior procurement choice as a core scaffold. It offers more 'room' for synthetic elaboration without breaching common drug-likeness thresholds, a quantifiable advantage over heavier, more lipophilic analogs.

Development of New Fluorescent Molecular Probes

The benzothiazole-chromone core is a recognized fluorophore scaffold [3]. By procuring this compound, which features a non-halogenated isobutyrate ester, researchers can explore whether this specific substitution offers improved photostability or a distinct emission spectrum compared to existing halogenated probes, potentially leading to the development of a novel tool for bioimaging or biochemical assays.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.